molecular formula C16H24O6 B12290645 3,4-O-(Diethylmethylidene)ShikimicAcidEthylEsterAcetate

3,4-O-(Diethylmethylidene)ShikimicAcidEthylEsterAcetate

Cat. No.: B12290645
M. Wt: 312.36 g/mol
InChI Key: QENYSLPASZHIPE-UHFFFAOYSA-N
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Description

3,4-O-(Diethylmethylidene)ShikimicAcidEthylEsterAcetate is a complex organic compound with the molecular formula C16H24O6. It is known for its unique structure, which includes a diethylmethylidene group attached to shikimic acid ethyl ester and acetate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-O-(Diethylmethylidene)ShikimicAcidEthylEsterAcetate typically involves multiple steps, starting from shikimic acid. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-O-(Diethylmethylidene)ShikimicAcidEthylEsterAcetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,4-O-(Diethylmethylidene)ShikimicAcidEthylEsterAcetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4-O-(Diethylmethylidene)ShikimicAcidEthylEsterAcetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-O-(Diethylmethylidene)ShikimicAcidEthylEsterAcetate is unique due to its diethylmethylidene protection, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .

Properties

Molecular Formula

C16H24O6

Molecular Weight

312.36 g/mol

IUPAC Name

ethyl 7-acetyloxy-2,2-diethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C16H24O6/c1-5-16(6-2)21-13-9-11(15(18)19-7-3)8-12(14(13)22-16)20-10(4)17/h9,12-14H,5-8H2,1-4H3

InChI Key

QENYSLPASZHIPE-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC2C=C(CC(C2O1)OC(=O)C)C(=O)OCC)CC

Origin of Product

United States

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